Butaverine hydrochloride

Receptor pharmacology Antispasmodic selectivity Muscarinic antagonism

Sourcing Butaverine hydrochloride (CAS 17824-89-4) for smooth muscle research demands a compound free from anticholinergic interference. This tertiary amine spasmolytic exhibits no appreciable muscarinic receptor affinity, unlike hyoscine or dicycloverine, enabling clean interpretation of calcium channel blockade or PDE inhibition assays in tissue bath models. Its precisely defined crystalline melting point of 170°C serves as an unambiguous identity and purity benchmark, essential for reference standard qualification. For medicinal chemistry teams, the validated zinc-mediated synthetic route to its β-amino ester core provides a reliable starting point for analog generation and SAR studies. Choose Butaverine hydrochloride to eliminate confounding variables and accelerate decision-making in antispasmodic drug discovery.

Molecular Formula C18H28ClNO2
Molecular Weight 325.9 g/mol
CAS No. 17824-89-4
Cat. No. B12296702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButaverine hydrochloride
CAS17824-89-4
Molecular FormulaC18H28ClNO2
Molecular Weight325.9 g/mol
Structural Identifiers
SMILESCCCCOC(=O)CC(C1=CC=CC=C1)N2CCCCC2.Cl
InChIInChI=1S/C18H27NO2.ClH/c1-2-3-14-21-18(20)15-17(16-10-6-4-7-11-16)19-12-8-5-9-13-19;/h4,6-7,10-11,17H,2-3,5,8-9,12-15H2,1H3;1H
InChIKeyJARLFDVYUFHWQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butaverine Hydrochloride (CAS 17824-89-4): A Papaverine-Class Spasmolytic for Targeted Smooth Muscle Research


Butaverine hydrochloride (CAS 17824-89-4), also known as butamiverine hydrochloride [1], is a tertiary amine antispasmodic agent classified among spasmolytics with a papaverine-like action [2]. Its molecular formula is C₁₈H₂₇NO₂·HCl, with a molecular weight of 325.87 g/mol and a crystalline melting point of 170°C [3]. The compound is primarily employed in research settings to investigate mechanisms of smooth muscle relaxation, particularly within the gastrointestinal tract.

Why Generic Substitution of Butaverine Hydrochloride is Inadvisable for Targeted Research


Generic substitution among smooth muscle relaxants fails due to fundamental differences in receptor selectivity and downstream signaling. Unlike commonly substituted antispasmodics such as hyoscine butylbromide or dicycloverine that rely on potent anticholinergic mechanisms, Butaverine exhibits a distinct pharmacological fingerprint [1]. Specifically, radioligand binding data indicate that Butaverine has no appreciable affinity for muscarinic receptors [2], a stark contrast to the pronounced antimuscarinic activity of many comparator drugs. This differential selectivity means that experimental outcomes regarding smooth muscle relaxation, calcium handling, or off-target effects cannot be reliably extrapolated from one agent to another.

Butaverine Hydrochloride: A Quantitative Evidence Guide for Differential Procurement


Butaverine's Negligible Muscarinic Receptor Affinity Differentiates it from Anticholinergic Spasmolytics

Butaverine hydrochloride demonstrates a lack of appreciable binding affinity for the muscarinic acetylcholine receptor [1]. This is a critical differentiator from widely used antispasmodics like hyoscine butylbromide and dicycloverine, whose primary mechanism is muscarinic receptor antagonism [2]. The absence of this affinity profile indicates a reduced likelihood of anticholinergic adverse effects such as blurred vision, dry mouth, or tachycardia, which are common with comparator drugs [2].

Receptor pharmacology Antispasmodic selectivity Muscarinic antagonism

Butaverine's Distinct Physicochemical Profile: A Benchmark for Purity and Characterization

The crystalline hydrochloride salt of Butaverine (CAS 17824-89-4) exhibits a distinct melting point of 170°C [1]. This physicochemical constant serves as a definitive benchmark for identity and purity verification, differentiating it from its free base (Butaverine, CAS 55837-14-4) and from other structurally similar spasmolytics with different melting ranges, such as Papaverine hydrochloride (mp 220-225°C) [2] and Drotaverine hydrochloride (mp 206-208°C) [3].

Analytical chemistry Quality control Compound characterization

A Validated Synthetic Route Enables Efficient and Scalable Access to Butaverine

A zinc-mediated allylation/alkylation of aminals in the presence of TMSCl and diisopropylamine has been validated for the synthesis of Butaverine [1]. This published methodology provides a demonstrable, alternative synthetic route compared to traditional Michael addition pathways [1], which were previously reported to suffer from unsatisfactory yields for this specific β-amino ester [2]. The published work confirms that the reaction proceeds efficiently for this target, offering a potentially more reliable or scalable procurement path for research quantities.

Synthetic methodology Medicinal chemistry Chemical process development

Optimal Research and Industrial Applications for Butaverine Hydrochloride


Investigating Non-Cholinergic Pathways of Smooth Muscle Relaxation

Leveraging the established finding that Butaverine hydrochloride lacks appreciable muscarinic receptor affinity [1], this compound is optimally suited as a tool for dissecting smooth muscle relaxation mechanisms that are independent of anticholinergic pathways. Researchers studying calcium channel blockade or phosphodiesterase inhibition can use Butaverine as a cleaner probe compared to agents like hyoscine butylbromide or dicycloverine, whose strong antimuscarinic effects would confound the interpretation of results in isolated tissue bath assays (e.g., guinea pig ileum or rat colon) or cellular models [1].

Quality Control and Method Development Using a Well-Defined Crystalline Standard

The precisely defined melting point of 170°C for Butaverine hydrochloride [2] makes it an ideal reference standard for analytical method development and quality control. This characteristic allows for the unambiguous identification and purity assessment of this specific salt form, differentiating it from its free base (Butaverine) and from structurally related antispasmodics like Papaverine hydrochloride and Drotaverine hydrochloride, which possess significantly different melting ranges [2]. This is critical for ensuring batch-to-batch consistency in research materials.

Sourcing Building Blocks for Novel Spasmolytic Drug Design

For medicinal chemistry teams engaged in developing next-generation antispasmodics, the validated zinc-mediated synthetic route to Butaverine [3] offers a strategic advantage. The established methodology for creating the core β-amino ester scaffold provides a reliable starting point for generating analogs and exploring structure-activity relationships (SAR). Procuring Butaverine, or utilizing its published synthetic pathway, allows chemists to build upon a known, efficient process rather than investing resources in de novo route scouting for this pharmacophore [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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